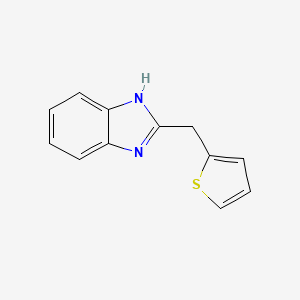

1H-Benzimidazole, 2-(2-thienylmethyl)-

Description

Contextualization of Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent heterocyclic system in medicinal chemistry. epa.govnih.gov Its structural similarity to naturally occurring purine (B94841) nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities. nih.gov Benzimidazole and its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.govnih.gov The versatility of the benzimidazole scaffold lies in its amphoteric nature, possessing both acidic and basic characteristics, and the ease with which it can be substituted at various positions to modulate its biological and chemical properties. chemeo.com This has led to the development of a multitude of synthetic methodologies aimed at creating diverse benzimidazole libraries for drug discovery. nih.gov

Significance of Thiophene (B33073) Moiety Integration in Benzimidazole Derivatives

The incorporation of a thiophene ring into the benzimidazole scaffold is a strategic approach often employed to enhance or modify its biological activity. Thiophene, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is found in numerous pharmaceuticals. Its integration into benzimidazole derivatives has been shown to result in potent antimicrobial and antifungal agents. researchgate.net For instance, studies on novel hybrid heterocyclic compounds bearing a 1H-benzimidazol-2-yl thiomethyl motif have demonstrated excellent to moderate antibacterial and antifungal activities. researchgate.net The presence of the sulfur atom in the thiophene ring can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets. researchgate.net Research on 2,5-disubstituted benzimidazoles with thiophene-containing substituents has highlighted their potential as antimycobacterial agents. frontiersin.org

Rationale for Dedicated Academic Investigation of 1H-Benzimidazole, 2-(2-thienylmethyl)-

The specific compound, 1H-Benzimidazole, 2-(2-thienylmethyl)-, combines the proven biological importance of the benzimidazole core with the modulating influence of a 2-thienylmethyl substituent at the 2-position. The rationale for its dedicated investigation stems from several key points. Firstly, the 2-position of the benzimidazole ring is a common site for substitution to achieve significant biological activity. nih.govnih.gov Secondly, the introduction of a flexible methylene (B1212753) linker between the benzimidazole and thiophene rings provides conformational freedom, which can be crucial for optimal binding to a biological target. This contrasts with directly linked 2-(2-thienyl)-1H-benzimidazole. Interestingly, in the context of benzimidazole opioids, the substitution of a benzyl (B1604629) group with a thienylmethyl group was found to have a potency-reducing effect, suggesting that this specific linkage can significantly alter pharmacological outcomes and warrants further investigation to understand its impact across different classes of bioactive compounds. wikipedia.org The potential for this compound to exhibit unique biological activities, distinct from its analogues, makes it a compelling subject for academic inquiry.

Current Research Landscape and Unexplored Avenues for 1H-Benzimidazole, 2-(2-thienylmethyl)-

The current research landscape for 2-substituted benzimidazoles is extensive, with numerous studies exploring their synthesis and a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. nih.govnih.govresearchgate.net For example, novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzimidazoles have been synthesized and evaluated for their antiproliferative and antitrypanosomal activities. nih.gov

Despite this broad interest, specific academic investigation focused solely on 1H-Benzimidazole, 2-(2-thienylmethyl)- appears to be limited. While synthetic methods for closely related compounds, such as 1-(2-thienylmethyl)-2-(2-thienyl)benzimidazole, have been reported, a detailed exploration of the synthesis, characterization, and full biological profile of the title compound represents a significant unexplored avenue. epa.gov Future research could focus on efficient and green synthetic routes, comprehensive spectroscopic characterization, and screening for a wide array of biological activities. Furthermore, computational studies, including molecular docking, could provide insights into its potential biological targets and help guide further experimental work. nih.gov

Spectroscopic and Structural Data for 1H-Benzimidazole, 2-(2-thienylmethyl)- Remains Elusive in Public Scientific Databases

The requested detailed analysis, including specific chemical shifts, coupling constants, and mass fragmentation pathways, relies on published experimental findings. Searches for this specific molecule have not yielded the necessary primary data to populate the sections on Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR, High-Resolution Mass Spectrometry (HRMS), or hyphenated chromatography-mass spectrometry techniques (GC-MS, LC-MS).

While extensive data exists for the parent benzimidazole scaffold and numerous other derivatives, including 2-alkyl, 2-aryl, and N-substituted analogues rsc.orgrsc.orgnih.govbeilstein-journals.org, these cannot be accurately extrapolated to the specific case of 1H-Benzimidazole, 2-(2-thienylmethyl)-. Spectroscopic properties are highly sensitive to the unique electronic and steric environment of the substituents on the core structure. The presence of the thienylmethyl group at the 2-position introduces specific electronic effects and conformational possibilities that would uniquely influence its NMR and MS spectra.

For instance, ¹H NMR data is available for the isomeric compound 1-[(thiophen-2-yl)methyl]-1H-benzimidazole, where the substituent is on the nitrogen atom instead of the C2 carbon nih.gov. However, the chemical shifts and coupling patterns of this isomer are not transferable due to the different atomic connectivity. Similarly, data for compounds like 2-(2-thienyl)-1H-benzimidazole, which lacks the methylene (-CH2-) bridge, show different spectral characteristics and are not suitable proxies sigmaaldrich.com.

Without access to peer-reviewed studies or spectral database entries detailing the experimental analysis of 1H-Benzimidazole, 2-(2-thienylmethyl)-, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research and publication of the findings are necessary before a detailed spectroscopic characterization can be documented.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-2-6-11-10(5-1)13-12(14-11)8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWIZVBLHAEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368239 | |

| Record name | 1H-Benzimidazole, 2-(2-thienylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91597-89-6 | |

| Record name | 1H-Benzimidazole, 2-(2-thienylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic and Structural Characterization Techniques for 1h Benzimidazole, 2 2 Thienylmethyl

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The analysis of the vibrational spectra is based on data from closely related compounds, particularly 2-(Thiophen-2-yl)-1H-benzo[d]imidazole. The key vibrational modes are assigned as follows:

N-H Vibrations: The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the FT-IR spectrum in the region of 3125-2540 cm⁻¹, often due to intermolecular hydrogen bonding in the solid state.

C-H Vibrations: Aromatic C-H stretching vibrations from both the benzene (B151609) and thiophene (B33073) rings are expected in the 3100–3000 cm⁻¹ region. Aliphatic C-H stretching from the methylene (B1212753) (-CH₂) bridge would appear just below 3000 cm⁻¹.

Ring Stretching Vibrations: The C=N and C=C stretching vibrations of the benzimidazole (B57391) ring are typically observed in the 1600-1400 cm⁻¹ range. The thiophene ring also exhibits characteristic C=C stretching bands in a similar region, generally between 1530 cm⁻¹ and 1350 cm⁻¹.

C-S Vibrations: The C-S stretching mode within the thiophene ring is typically found at lower wavenumbers, often in the 850-650 cm⁻¹ region. nih.gov

A summary of the expected characteristic vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Imidazole) | 3125 - 2540 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₂) | 2950 - 2850 | FT-IR, Raman |

| C=N / C=C Stretch (Benzimidazole) | 1600 - 1400 | FT-IR, Raman |

| C=C Stretch (Thiophene) | 1530 - 1350 | FT-IR, Raman |

| C-H In-plane Bending | 1300 - 1000 | FT-IR |

| C-S Stretch (Thiophene) | 850 - 650 | FT-IR, Raman |

| C-H Out-of-plane Bending | 900 - 650 | FT-IR |

This table is generated based on typical vibrational frequencies for the specified functional groups and structural motifs.

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The UV-Vis spectrum of 1H-Benzimidazole, 2-(2-thienylmethyl)- is dominated by absorptions arising from π→π* transitions within the conjugated benzimidazole and thiophene ring systems.

The benzimidazole moiety itself typically displays two or three distinct absorption bands. nih.govresearchgate.net These correspond to π→π* transitions within the fused benzene and imidazole rings. For the parent benzimidazole, characteristic absorption maxima are observed around 245 nm, 272 nm, and 278 nm. The thiophene ring also contributes to the UV absorption in the π→π* region. The conjugation of these two heterocyclic systems through the methylene bridge influences the precise position and intensity of these absorption bands. The absorption spectrum is expected to show multiple transitions, with the primary bands assigned to the π→π* transitions of the heteroatomic groups within the benzimidazole and thiophene moieties.

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~245 nm | π→π | Benzimidazole Moiety |

| ~270 - 285 nm | π→π | Benzimidazole Moiety |

| Variable | π→π* | Thiophene Moiety |

This table presents expected absorption maxima based on the analysis of benzimidazole and its derivatives.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While the exact crystal structure for 1H-Benzimidazole, 2-(2-thienylmethyl)- is not publicly available, extensive crystallographic data on highly analogous compounds, such as 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, provide a reliable model for its solid-state structure. semanticscholar.orgtubitak.gov.tr Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and crystallographic parameters.

Based on these related structures, the compound is expected to crystallize in a monoclinic space group. The benzimidazole ring system is anticipated to be essentially planar. The thiophene ring, connected via the methylene bridge, will be oriented at a specific dihedral angle with respect to the benzimidazole plane.

| Parameter | Expected Value / System |

| Crystal System | Monoclinic |

| Space Group | P2₁/n or similar |

| C(aromatic)-C(aromatic) | ~1.36 - 1.41 Å |

| C(aromatic)-N | ~1.33 - 1.39 Å |

| C-S (Thiophene) | ~1.71 Å |

| C-N-C Angle (Imidazole) | ~105° |

| N-C-N Angle (Imidazole) | ~110° |

This table is generated based on crystallographic data from closely related 2-(thienyl)-1-(thienylmethyl)-1H-benzimidazole structures. semanticscholar.orgtubitak.gov.trresearchgate.netnih.gov

The supramolecular architecture of crystalline 1H-Benzimidazole, 2-(2-thienylmethyl)- is dictated by a combination of non-covalent interactions, which can be inferred from the crystal structures of its analogs. semanticscholar.orgtubitak.gov.tr These interactions are crucial for the stability and properties of the solid-state material.

C-H...π Interactions: Weak hydrogen bonds of the C-H...π type are also anticipated. In these interactions, C-H bonds from the methylene bridge or the aromatic rings can act as donors to the π-electron clouds of the benzimidazole or thiophene rings of neighboring molecules. These contacts play a significant role in stabilizing the three-dimensional crystal structure. nih.govsemanticscholar.org

π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, involve the overlap of the π-orbitals of the benzimidazole and/or thiophene rings. Typically, these are offset or slipped-stack arrangements rather than a direct face-to-face overlap to minimize steric hindrance and electrostatic repulsion. nih.gov

These collective interactions—N-H···N hydrogen bonds forming primary chains, supported by C-H···π and π-π stacking interactions—create a stable, three-dimensional supramolecular network in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula to confirm its elemental composition and purity.

For 1H-Benzimidazole, 2-(2-thienylmethyl)-, the molecular formula is C₁₂H₁₀N₂S, with a molecular weight of 214.29 g/mol . The theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 67.28 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.70 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08 |

| Sulfur | S | 32.06 | 1 | 32.060 | 14.96 |

| Total | 214.286 | 100.00 |

This table presents the theoretical elemental composition calculated from the molecular formula C₁₂H₁₀N₂S.

Experimental results from elemental analysis for a synthesized and purified sample are expected to closely match these calculated values, typically within a ±0.4% margin, thereby verifying the empirical and molecular formula of the compound.

In Depth Computational and Theoretical Investigations of 1h Benzimidazole, 2 2 Thienylmethyl

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. A full DFT analysis of 1H-Benzimidazole, 2-(2-thienylmethyl)- would provide fundamental data on its properties.

Optimized Geometric Structures and Conformational Analysis

A critical first step in computational analysis is determining the molecule's most stable three-dimensional shape. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For 1H-Benzimidazole, 2-(2-thienylmethyl)- , this would involve calculating the precise spatial relationship between the benzimidazole (B57391) ring system and the 2-thienylmethyl substituent. While experimental crystallographic data is available for the related but distinct compound, 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, no such data has been published for the target compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov For 1H-Benzimidazole, 2-(2-thienylmethyl)- , the specific energy values and the spatial distribution of these orbitals, which would indicate the most likely sites for electron transfer, have not been calculated.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. nih.gov The generation of an MEP map for 1H-Benzimidazole, 2-(2-thienylmethyl)- would identify the electron-rich and electron-poor regions, offering clues about its intermolecular interactions, but this analysis has not been reported.

Reactivity Descriptors (Electronegativity, Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), which measures the molecule's ability to attract electrons; chemical hardness (η), which quantifies its resistance to changes in its electron distribution; and the electrophilicity index (ω), which describes its propensity to act as an electrophile. nih.govresearchgate.net These numerical descriptors provide a quantitative measure of the molecule's reactivity, but their values for 1H-Benzimidazole, 2-(2-thienylmethyl)- remain undetermined.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Computational methods can also simulate spectroscopic data, which is a vital tool for validating experimental findings and for the structural elucidation of new compounds.

Simulated NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org Comparing these simulated shifts with experimental data helps in the definitive assignment of signals in the NMR spectrum. For 1H-Benzimidazole, 2-(2-thienylmethyl)- , a simulated NMR spectrum would be highly beneficial for its characterization, but such a simulation has not been documented in the literature.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying molecular structures and functional groups. Theoretical calculations of vibrational frequencies serve to complement and interpret experimental spectra. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

The process involves optimizing the molecular geometry to find a stable, low-energy conformation. Subsequently, a frequency calculation is performed on this optimized structure. Standard quantum chemistry software can compute the harmonic vibrational frequencies, which correspond to the modes of vibration of the molecule's constituent atoms. nih.gov However, these harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and other systemic errors in the computational model. nih.govnist.gov To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. nist.gov

For 1H-Benzimidazole, 2-(2-thienylmethyl)-, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic bond stretches, bends, and torsions. Key vibrational modes would include:

N-H stretching in the imidazole (B134444) ring.

C=N and C=C stretching vibrations within the benzimidazole system. scirp.org

C-S and C-H stretching from the thiophene (B33073) ring.

Vibrations of the methylene (B1212753) (-CH2-) bridge connecting the two heterocyclic rings.

The calculated spectrum, once scaled, can be compared with an experimental IR or Raman spectrum to confirm the molecule's identity and structural integrity. While detailed tables of calculated frequencies for this specific molecule are not available, the table below illustrates how such data would typically be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (e.g., IR) | Assignment |

| ν(N-H) | Data not available | Data not available | Data not available | N-H stretch |

| ν(C=N) | Data not available | Data not available | Data not available | Imidazole C=N stretch |

| ν(C-S) | Data not available | Data not available | Data not available | Thiophene C-S stretch |

| δ(CH₂) | Data not available | Data not available | Data not available | Methylene scissoring |

Theoretical UV-Vis Absorption Spectra

Theoretical calculations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. These calculations are most often performed using Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies of excited states and the probabilities of transitions to them from the ground state. nih.govfaccts.de

The simulation of a UV-Vis spectrum provides information on the absorption wavelengths (λ_max), which correspond to electronic excitations, such as π→π* and n→π* transitions. nih.govfaccts.de For 1H-Benzimidazole, 2-(2-thienylmethyl)-, the conjugated π-systems of the benzimidazole and thiophene rings are expected to give rise to strong absorptions in the UV region. The calculations can also reveal the nature of these transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO transitions). faccts.de

Solvent effects are a critical consideration in UV-Vis spectroscopy, as the polarity of the solvent can shift absorption bands (solvatochromism). Computational models like the Polarizable Continuum Model (PCM) can be used to simulate these effects, providing more realistic spectra. nih.gov A theoretical study on 1H-Benzimidazole, 2-(2-thienylmethyl)- would thus provide its predicted λ_max values in both the gas phase and in various solvents, aiding in the interpretation of experimental data. Although specific calculations for this compound are not documented in the reviewed literature, the results would typically be presented as shown below.

| Solvent | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (e.g., HOMO→LUMO) | Transition Type |

| Gas Phase | Data not available | Data not available | Data not available | π→π |

| Ethanol | Data not available | Data not available | Data not available | π→π |

| Hexane | Data not available | Data not available | Data not available | π→π* |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For 1H-Benzimidazole, 2-(2-thienylmethyl)-, an MD simulation could explore its conformational landscape. The molecule has rotational freedom around the single bonds of the methylene bridge, allowing the benzimidazole and thiophene rings to adopt various relative orientations. MD simulations can reveal the most stable conformers, the energy barriers between them, and how these dynamics are influenced by the solvent. frontiersin.org The simulation tracks the trajectory of each atom, providing insights into how solvent molecules arrange themselves around the solute and how hydrogen bonds or other non-covalent interactions evolve over time. mdpi.com This information is crucial for understanding the molecule's solubility, stability, and behavior in a biological medium.

In Silico Studies of Molecular Interactions with Biological Macromolecules

The potential biological activity of a compound like 1H-Benzimidazole, 2-(2-thienylmethyl)- can be preliminarily assessed through various in silico techniques that model its interaction with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target, such as an enzyme active site, to identify potential inhibitors or modulators. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com

For 1H-Benzimidazole, 2-(2-thienylmethyl)-, docking studies could be performed against various enzymes for which benzimidazole derivatives are known to be active (e.g., kinases, polymerases, or receptors). The results would predict the most likely binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. fip.orgmdpi.com

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| e.g., Tyrosinase | Data not available | Data not available | Data not available |

| e.g., Estrogen Receptor | Data not available | Data not available | Data not available |

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods are needed for accurate free energy calculations. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, typically run on snapshots from an MD simulation of the protein-ligand complex.

These calculations provide a more quantitative prediction of the binding affinity, which can be compared with experimental values (like Ki or IC50) if available. This helps in validating the docking poses and provides a more reliable ranking of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model is developed by calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a training set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. mdpi.com

A QSAR study involving 1H-Benzimidazole, 2-(2-thienylmethyl)- would require a dataset of structurally similar benzimidazole derivatives with measured biological activity against a specific target. The model could then identify the key molecular features that contribute positively or negatively to the activity. This information is invaluable for designing new derivatives with enhanced potency and optimized properties. The QSAR model's validity is assessed through rigorous statistical validation to ensure it has predictive power for new molecules. mdpi.com

Elucidation of Biological Activities and Mechanisms at the Molecular and Cellular Level Excluding Clinical Human Trials

Antimicrobial Activity Investigations (In Vitro and Mechanistic Studies)

The benzimidazole (B57391) scaffold, particularly with a thienyl moiety, has been a subject of significant research for its antimicrobial properties. researchgate.netnih.gov The structural similarity of the benzimidazole nucleus to purine (B94841) nucleoside bases allows for potential interaction with biological macromolecules, forming the basis of its broad-spectrum activity. researchgate.net Derivatives of benzimidazole are recognized for their effectiveness against a variety of microbial strains. nih.govnih.gov

The compound 1H-Benzimidazole, 2-(2-thienylmethyl)- and its related structures have demonstrated notable antibacterial action. Specifically, 2-(2-Thienyl)-1H-benzimidazole is described as an antibacterial agent with a broad spectrum of activity against Gram-positive bacteria. biosynth.com Studies on various benzimidazole derivatives confirm their potential against both Gram-positive and Gram-negative bacteria. impactfactor.orgnih.gov For instance, certain 2-substituted benzimidazole derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) comparable to drugs like ciprofloxacin. nih.gov One study highlighted a benzoyl-substituted benzimidazole derivative as being particularly active against the Gram-negative pathogens E. coli (MIC = 1 μg mL−1) and M. catarrhalis (MIC = 2 μg mL−1). nih.gov Another series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed weak-to-moderate activity against E. coli, with MIC values from 64 to 1024 μg mL−1. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives This table presents data for various benzimidazole derivatives to illustrate the general antibacterial potential of this class of compounds.

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| Benzoyl-substituted benzimidazole (15a) | E. coli | 1 μg mL⁻¹ | nih.gov |

| Benzoyl-substituted benzimidazole (15a) | M. catarrhalis | 2 μg mL⁻¹ | nih.gov |

| Benzoyl-substituted benzimidazole (15a) | S. pyogenes | 2 μg mL⁻¹ | nih.gov |

| 2-chlorobenzyl triazolium benzimidazole (26) | S. aureus | 2 μg/ml | nih.gov |

| Octyl group-containing benzimidazole (27) | S. aureus | 2 μg/ml | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (2a) | E. coli (ATCC 35218) | 50 µg/mL | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (2c) | E. coli (ATCC 35218) | 50 µg/mL | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (2e) | E. coli (ATCC 35218) | 50 µg/mL | benthamscience.com |

Benzimidazole derivatives are well-documented for their antifungal properties. researchgate.netnih.gov Research has demonstrated that these compounds can be effective against a range of fungal pathogens. benthamscience.comnih.gov For example, a study of 53 different benzimidazole derivatives found that 23 of them exhibited potent fungicidal activity, with MIC values equivalent to or greater than the standard drug amphotericin B. nih.gov In another study, synthesized 2-chloromethyl-1H-benzimidazole derivatives were evaluated against five phytopathogenic fungi, with some compounds showing significant inhibitory effects. nih.gov For instance, compound 4m showed strong growth inhibition of C. gloeosporioides, A. solani, and F. solani with IC50 values of 20.76, 27.58, and 18.60 μg/mL, respectively. nih.gov Furthermore, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed high antifungal activity when compared with the standard drug ketoconazole. benthamscience.com Some benzimidazole compounds have also shown moderate activity against Candida albicans. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives This table presents data for various benzimidazole derivatives to illustrate the general antifungal potential of this class of compounds.

| Compound/Derivative | Fungal Strain | Activity (IC₅₀/MIC) | Reference |

| 2-chloromethyl-benzimidazole (4m) | F. solani | 18.60 μg/mL | nih.gov |

| 2-chloromethyl-benzimidazole (4m) | C. gloeosporioides | 20.76 μg/mL | nih.gov |

| 2-chloromethyl-benzimidazole (4m) | A. solani | 27.58 μg/mL | nih.gov |

| 2-chloromethyl-benzimidazole (5b) | C. gloeosporioides | 11.38 μg/mL | nih.gov |

| 2-chloromethyl-benzimidazole (7f) | B. cinerea | 13.36 μg/mL | nih.gov |

| 2-chloromethyl-benzimidazole deriv. (VKMP 8) | Candida albicans | 12.5 µg/ml | researchgate.net |

The antimicrobial action of benzimidazole derivatives is attributed to several molecular mechanisms. For 2-(2-Thienyl)-1H-benzimidazole, it is proposed that the compound inhibits the synthesis of DNA, RNA, and protein in bacteria. biosynth.com A key proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for maintaining DNA supercoiling during replication, thereby halting bacterial growth. biosynth.com The ability of this compound to act as a metal cation chelator may also contribute to its biological activity. biosynth.com More broadly for benzimidazoles, a well-established antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to altered membrane fluidity and integrity, ultimately causing cell death. researchgate.net

Anticancer Activity Studies (Cellular and Biochemical Pathways)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives being investigated for their potential as anticancer agents. nih.govnih.gov Their structural similarity to nucleotides can facilitate interactions with key biological targets involved in cancer progression. researchgate.net

Derivatives of 1H-Benzimidazole have demonstrated significant cytotoxicity against a wide array of human cancer cell lines. researchgate.netnih.gov For example, studies on 1H-benzimidazole-2-yl hydrazones showed marked antineoplastic activity in low micromolar concentrations against both ER-positive breast adenocarcinoma (MCF-7) and bcr-abl+ chronic myeloid leukemia (AR-230) cell lines. nih.gov Other research on novel 1,2-disubstituted benzimidazoles identified compounds with selective cytotoxicities against A549 lung cancer cells and C6 glioma cells. researchgate.net Specifically, compounds 2e, 2f, and 2k were highlighted as potent antitumor agents, with IC₅₀ values of 76.58, 55.13, and 32.94 µM, respectively, for the A549 cell line. researchgate.net Another study on benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives found that some compounds exhibited moderate to remarkable cytotoxicity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.eg

Table 3: Cytotoxicity of Selected Benzimidazole Derivatives in Cancer Cell Lines This table presents data for various benzimidazole derivatives to illustrate the general cytotoxic potential of this class of compounds.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Benzimidazole deriv. (2k) | A549 (Lung) | 32.94±3.02 µM | researchgate.net |

| Benzimidazole deriv. (2f) | A549 (Lung) | 55.13±5.75 µM | researchgate.net |

| Benzimidazole deriv. (2k) | C6 (Glioma) | 59.29±3.95 µM | researchgate.net |

| Benzimidazole deriv. (2e) | A549 (Lung) | 76.58±6.43 µM | researchgate.net |

| Benzothiazole-triazole hybrid | TNBC | 30.49 μM | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) (10) | EGFR Kinase | 0.33 μM | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (13) | EGFR Kinase | 0.38 μM | nih.gov |

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. researchgate.netnih.gov For instance, Nocodazole, a related compound featuring a 2-thienylcarbonyl group on the benzimidazole core, functions as a microtubule destabilizer. nih.gov It disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov

Studies on other benzimidazole derivatives have shown they can effectively suppress cell cycle progression and trigger apoptosis. nih.gov For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives were found to arrest the cell cycle at various phases (G1, S, or G2) in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cells, supporting their cytotoxic effects. mdpi.com Flow cytometric analysis of lung cancer cells treated with specific 1,2-disubstituted benzimidazoles revealed high percentages of apoptotic cells. researchgate.net Similarly, newly synthesized benzothiazole-triazole hybrids were found to induce cell cycle arrest in the G2/M phase and promote apoptosis, with molecular docking studies suggesting inhibition of the Bcl-2 protein as a potential mechanism. nih.gov

Identification of Specific Molecular Targets

The biological activity of benzimidazole derivatives is often traced to their interaction with specific macromolecules essential for cellular function and proliferation. Key molecular targets include tubulin, DNA topoisomerases, and various kinases.

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a prime target for anticancer agents. nih.gov Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors. nih.gov For instance, a series of 1H-benzimidazol-2-yl hydrazones were found to modulate the polymerization of porcine tubulin in vitro, prolonging the nucleation phase and slowing down the polymerization process in a manner comparable to nocodazole. nih.gov Molecular docking studies suggest these compounds bind to the colchicine (B1669291) binding site on tubulin, which prevents the conformational changes necessary for microtubule assembly. nih.gov While some 2-methoxycarbonylamino benzimidazole derivatives inhibit tubulin polymerization, this action is not always correlated with the most potent antiparasitic activity, indicating other mechanisms may be at play. nih.gov Specifically, a study on 2-(trifluoromethyl)-benzimidazole derivatives showed they did not inhibit tubulin polymerization despite their antiparasitic effects.

DNA Topoisomerases: These enzymes are vital for managing DNA topology during replication, transcription, and recombination. nih.gov They are established targets for many anticancer drugs. nih.gov Topoisomerase inhibitors are broadly classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors. nih.gov The benzimidazole framework is a key feature in compounds designed to target these enzymes.

Kinases and Other Targets: The benzimidazole structure is recognized for its ability to interact with a variety of biological targets through mechanisms like hydrogen bonding and π–π stacking. researchgate.net This includes a range of enzymes critical to cell signaling and survival. For example, benzimidazole derivatives have been investigated as inhibitors of histone deacetylase 6 (HDAC6), a target in cancer therapy.

Enzyme Inhibition Studies and Kinetic Analysis

The 2-(2-thienylmethyl)-1H-benzimidazole scaffold is a foundation for designing potent and selective enzyme inhibitors.

Urease Inhibition and Structure-Inhibition Relationships

Urease, a nickel-containing enzyme that hydrolyzes urea, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a therapeutic strategy for treating infections associated with these bacteria. nih.gov Numerous benzimidazole derivatives have shown significant urease inhibitory activity.

In one study, a series of novel benzimidazole-piperazine derivatives demonstrated potent urease inhibition with IC₅₀ values ranging from 3.36 to 10.81 µM, which is significantly more potent than the standards thiourea (B124793) (IC₅₀: 22 µM) and hydroxyurea (B1673989) (IC₅₀: 100 µM). nih.gov Another study on benzimidazole-acrylonitrile hybrids reported IC₅₀ values between 1.22 and 28.45 µM. tandfonline.com Kinetic analysis of a particularly active compound from this series, TM11, revealed a mixed mode of inhibition. tandfonline.com Structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the benzimidazole ring and its appended moieties are crucial for potent inhibition. researchgate.net

Table 1: Urease Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Series | Most Potent Derivative(s) | IC₅₀ (µM) | Standard (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-piperazine | Compound 8e | 3.36 | Thiourea (22) | nih.gov |

| Benzimidazole-acrylonitrile | Compound TM11 | Not specified, but series range is 1.22–28.45 | Hydroxyurea (100) | tandfonline.com |

| Chiral Benzimidazoles | Compound 8g | 5.85 | Thiourea (22) | researchgate.net |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. tandfonline.com The benzimidazole nucleus is a recognized pharmacophore for designing α-glucosidase inhibitors. jddtonline.inforesearchgate.net

A study of benzimidazole-based thiazole (B1198619) derivatives found a wide range of inhibitory potentials against α-glucosidase, with IC₅₀ values from 2.70 to 42.30 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 9.80 µM). nih.gov SAR analysis revealed that smaller substituents (like -F or -Cl) and those capable of hydrogen bonding (-OH) enhanced inhibitory activity. nih.gov For example, a derivative with a para-fluoro substitution showed an impressive IC₅₀ of 2.70 µM. nih.gov Another study identified a benzimidazole derivative, compound 3e , which exhibited 75.3% inhibition of rat intestinal α-glucosidase at a concentration of 2.1 mM and had an IC₅₀ value of 99.4 µM. tandfonline.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Series | Most Potent Derivative(s) | IC₅₀ (µM) | Standard (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-thiazole | Compound 3 (p-fluoro) | 2.70 | Acarbose (9.80) | nih.gov |

| Benzimidazole-thiazole | Compound 4 (o-fluoro) | 2.90 | Acarbose (9.80) | nih.gov |

| Aromatic/Heteroaromatic Benzimidazoles | Compound 3e | 99.4 | - | tandfonline.com |

Other Relevant Enzyme Targets

The structural versatility of benzimidazoles allows them to target other enzymes. Certain 2-phenyl-1H-benzo(d)imidazol-1-yl derivatives have been shown to inhibit rat liver microsomal ethoxyresorufin O-deethylase (EROD) activity, although the effect was generally slight (2-20% inhibition).

Anthelmintic and Antiparasitic Activity (In Vitro)

Benzimidazole compounds are well-established as broad-spectrum anthelmintic agents. indexcopernicus.com Their derivatives have demonstrated significant in vitro activity against a range of protozoan and helminth parasites. nih.govnih.gov The benzimidazole scaffold is a crucial component of widely used anthelmintic drugs. mdpi.com

A series of benzimidazole derivatives were tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis. nih.gov The results indicated that most of the tested compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.gov In a separate study, pyrimido[1,2-a]benzimidazole (B3050247) derivatives were evaluated, with one compound showing excellent activity against Leishmania major promastigotes and amastigotes with EC₅₀ values in the nanomolar range. mdpi.com Another derivative was found to be active against Toxoplasma gondii. mdpi.com

Table 3: In Vitro Antiparasitic Activity of Benzimidazole Derivatives

| Compound Series | Parasite | Activity | Standard Drug | Reference |

|---|---|---|---|---|

| General Benzimidazoles (1-18) | Giardia lamblia | More active than standards | Metronidazole, Albendazole | nih.gov |

| General Benzimidazoles (1-18) | Entamoeba histolytica | More active than standards | Metronidazole, Albendazole | nih.gov |

| General Benzimidazoles (1-18) | Trichinella spiralis | Less active than standard | Albendazole | nih.gov |

| Pyrimido[1,2-a]benzimidazoles | Leishmania major | EC₅₀ in nanomolar range | - | mdpi.com |

| Pyrimido[1,2-a]benzimidazoles | Toxoplasma gondii | Considerable selectivity | - | mdpi.com |

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate cellular damage by neutralizing free radicals. The antioxidant potential of benzimidazole derivatives has been explored using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) tests. nih.govmdpi.com

The radical scavenging activity is highly dependent on the substitution pattern on the benzimidazole and any associated aryl rings. nih.gov For instance, benzimidazolehydrazones bearing multiple hydroxyl groups on the phenyl ring generally exhibit strong antioxidant activity. nih.gov One study found that a 2,5-dihydroxyphenyl derivative (compound 7 ) and a 2,3,4-trihydroxyphenyl derivative (compound 8 ) showed exceptionally high values in both DPPH and FRAP assays. nih.gov The presence of a free hydroxyl group on an aromatic ring is often correlated with higher activity. researchgate.net The ABTS and DPPH assays are commonly used, with the ABTS method sometimes showing higher sensitivity due to faster reaction kinetics. nih.govresearchgate.net

Table 4: Antioxidant Activity of Selected Benzimidazolehydrazone Derivatives

| Compound | Aryl Substituent | DPPH Assay (µmol TE/g) | FRAP Assay (µmol TE/g) | ORAC Assay (µmol TE/g) | Reference |

|---|---|---|---|---|---|

| 4 | 3-OH-phenyl | <13.0 | 1023.3 ± 9.4 | 21,808.0 ± 99.1 | nih.gov |

| 5 | 4-OH-phenyl | 29.6 ± 0.1 | 1040.1 ± 11.2 | 30,911.3 ± 36.4 | nih.gov |

| 7 | 2,5-(OH)₂-phenyl | 9387.9 ± 13.8 | 5330.6 ± 29.6 | 17,856.9 ± 35.1 | nih.gov |

| 8 | 2,3,4-(OH)₃-phenyl | 10,945.2 ± 38.5 | 10,064.6 ± 24.6 | 4221.5 ± 10.5 | nih.gov |

| Ferulic acid | (Standard) | 4379.0 ± 9.8 | 6872.6 ± 9.7 | 15,906.4 ± 14.2 | nih.gov |

Other Biological Activities (e.g., Anti-inflammatory, Anti-viral at molecular level)

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory and antiviral activities. nih.govsrrjournals.com The biological activities of these compounds are often attributed to their structural similarity to naturally occurring purine bases, allowing them to interact with various biological targets. scholarsresearchlibrary.com However, specific research elucidating the anti-inflammatory and antiviral mechanisms of 1H-Benzimidazole, 2-(2-thienylmethyl)- at a molecular and cellular level is not extensively available in the reviewed scientific literature.

General studies on related benzimidazole derivatives have shown that their anti-inflammatory effects can be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX). nih.gov Similarly, the antiviral potential of the benzimidazole class has been demonstrated against a range of viruses, often by targeting viral enzymes like RNA-dependent RNA polymerase. nih.gov

While direct experimental data on the anti-inflammatory and antiviral activities of 1H-Benzimidazole, 2-(2-thienylmethyl)- is sparse, the broader context of research on 2-substituted benzimidazoles suggests that this compound could potentially exhibit such properties. For instance, various 2-methylaminobenzimidazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in preclinical models. nih.gov Furthermore, a range of 2-substituted benzimidazoles have been investigated for their antiviral effects against different types of viruses. nih.gov

It is important to note that the biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring system. scholarsresearchlibrary.com Therefore, without specific experimental validation for 1H-Benzimidazole, 2-(2-thienylmethyl)- , any discussion on its anti-inflammatory or antiviral mechanisms remains speculative and based on the general activities of the broader benzimidazole class.

Further focused research, including in vitro and in vivo studies, is necessary to determine and characterize the specific anti-inflammatory and antiviral profile of 1H-Benzimidazole, 2-(2-thienylmethyl)- and to elucidate its mechanisms of action at the molecular and cellular level.

Coordination Chemistry and Metal Complexes of 1h Benzimidazole, 2 2 Thienylmethyl

Ligating Properties of the 1H-Benzimidazole, 2-(2-thienylmethyl)- Ligand

The ligand 1H-Benzimidazole, 2-(2-thienylmethyl)- possesses multiple potential donor sites, making it an interesting subject in coordination chemistry. The primary coordination sites are the imino nitrogen atom of the benzimidazole (B57391) ring and the sulfur atom of the thiophene (B33073) ring. The benzimidazole group is a well-established pharmacophore and a robust coordinating agent in its own right. tubitak.gov.tr

The ligating behavior of this compound can be inferred from related structures. For instance, the analogous ligand 1-(thiophene-2-methyl)-2-(2-thiophene)benzimidazole is noted to have the potential to act as a bidentate ligand utilizing its two sulfur atoms. nih.govresearchgate.net However, for 1H-Benzimidazole, 2-(2-thienylmethyl)-, coordination typically involves the pyridinic nitrogen atom (N3) of the benzimidazole ring. ijermt.orgresearchgate.net Depending on the metal ion and reaction conditions, it can function as a monodentate ligand, coordinating solely through this nitrogen atom. researchgate.net

There is also the potential for bidentate or tridentate chelation. In a derivative, 1-(2-thienyl)-1-ethanole-1H-benzimidazole-2-yl-hydrazone (TEBH), the ligand behaves as a neutral tridentate ligand, coordinating through a nitrogen-nitrogen-sulfur (N:N:S) sequence. researchgate.net This suggests that the thienyl sulfur of 1H-Benzimidazole, 2-(2-thienylmethyl)- could participate in chelation along with the benzimidazole nitrogen atoms, leading to the formation of stable chelate rings. The presence of the flexible methylene (B1212753) bridge between the benzimidazole and thiophene rings allows the thienyl group to orient itself for potential coordination with a metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. researchgate.netiosrjournals.org

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pt(II))

Transition metal complexes of various benzimidazole derivatives have been extensively synthesized and characterized. For ligands analogous to 1H-Benzimidazole, 2-(2-thienylmethyl)-, complexes with metals such as Cu(II), Ni(II), Co(II), and Zn(II) are common. researchgate.netiosrjournals.orgnih.gov The general procedure involves mixing a hot ethanolic or methanolic solution of the ligand with a solution of the corresponding metal(II) salt (e.g., chloride or acetate) in the same solvent. semanticscholar.orgfrontiersin.org The resulting mixture is often refluxed for several hours, after which the complex precipitates upon cooling. semanticscholar.orgfrontiersin.org

For example, complexes of a related hydrazone derivative (TEBH) with Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized, yielding general formulas of [M(II)LCl₂·H₂O] and [M(III)LCl₃]. researchgate.net Characterization is performed using elemental analysis, molar conductance, magnetic susceptibility, and various spectroscopic techniques. researchgate.netsemanticscholar.org Molar conductance measurements often indicate a non-electrolytic nature for the complexes, suggesting that the anions are part of the coordination sphere. iosrjournals.orgfrontiersin.org Magnetic susceptibility data, combined with electronic spectra, help in determining the geometry of the complexes, which is often proposed to be octahedral or tetrahedral. researchgate.netniscpr.res.in

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Co(TEBH)Cl₃] | - | - | - | Octahedral | researchgate.net |

| [Ni(TEBH)Cl₂·H₂O] | - | - | - | Octahedral | researchgate.net |

| [Cu(TEBH)Cl₂·H₂O] | - | - | - | Octahedral | researchgate.net |

| [Zn(TEBH)Cl₂·H₂O] | - | - | - | Octahedral | researchgate.net |

| Ni(PBI)₂(NO₃) | - | - | - | Distorted Octahedral | researchgate.net |

| Cu(PBI)₂(NO₃) | - | - | - | Distorted Octahedral | researchgate.net |

Note: TEBH = 1-(2-thienyl)-1-ethanole-1H-benzimidazole-2-yl-hydrazone; PBI = 2-(2-pyridyl)benzimidazole (B74506). Data is for analogous compounds due to a lack of specific information on 1H-Benzimidazole, 2-(2-thienylmethyl)- complexes.

Main Group Metal Complexes

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. nih.gov For benzimidazole derivatives, these studies provide exact bond lengths, bond angles, and details about the coordination geometry and crystal packing. tubitak.gov.trnih.gov

Although a crystal structure for a metal complex of 1H-Benzimidazole, 2-(2-thienylmethyl)- is not available, data from the closely related compound 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole (TMTB) provides valuable insights. tubitak.gov.tr In the solid state, the benzimidazole ring system is essentially planar. tubitak.gov.tr The thiophene groups are oriented at significant dihedral angles to this plane. For instance, in TMTB, the thienyl group at C2 and the thienylmethyl group at N1 form dihedral angles of 24.43(12)° and 85.27(11)°, respectively, with the benzimidazole plane. tubitak.gov.trnih.gov The crystal structure is often stabilized by intermolecular interactions, such as C-H···N hydrogen bonds, which link molecules into chains. tubitak.gov.trnih.gov In metal complexes, the coordination geometry is confirmed by these studies; for example, nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole show distorted octahedral geometries. researchgate.net

| Bond/Angle | Length (Å) / Angle (°) | Reference |

|---|---|---|

| N1–C1 | 1.377 (3) | nih.gov |

| N2–C1 | 1.315 (3) | nih.gov |

| N1–C8 (Methylene) | 1.452 (3) | nih.gov |

| C8–C9 (Thiophene) | 1.501 (3) | nih.gov |

| C1–N1–C8 | 129.3 (2) | nih.gov |

| N2–C1–N1 | 112.9 (2) | nih.gov |

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, EPR)

Spectroscopic methods are crucial for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of a free benzimidazole ligand, a characteristic band for the N-H stretch is observed, often in the range of 3000-3200 cm⁻¹. nih.gov The C=N stretching vibration of the imidazole (B134444) ring typically appears around 1600-1630 cm⁻¹. nih.gov Upon coordination to a metal ion through the pyridinic nitrogen, the C=N stretching band often shifts to a lower frequency, which is a key indicator of complex formation. nih.gov Concurrently, the N-H band may sharpen or shift due to the breaking of intermolecular hydrogen bonds present in the free ligand. nih.gov The appearance of new bands at lower frequencies (e.g., 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and potentially metal-sulfur (M-S) bonds. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of benzimidazole ligands typically show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings. frontiersin.orgchemrevlett.com When complexed with transition metals, new absorption bands may appear in the visible region. chemrevlett.com These bands, which are often broad and of lower intensity, are assigned to d-d electronic transitions within the metal's d-orbitals. The position and number of these bands provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.netiosrjournals.org For instance, Ni(II) complexes in an octahedral field show distinct transitions such as ³A₂g→³T₁g(F) and ³A₂g→³T₁g(P). iosrjournals.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The EPR spectra provide detailed information about the electronic environment of the unpaired electron and the geometry of the copper center. The g-values (g∥ and g⊥) and hyperfine coupling constants (A∥) are sensitive to the nature of the donor atoms and the degree of distortion from ideal geometries.

| Compound Type | Technique | Key Bands/Signals (cm⁻¹ or nm) | Assignment/Interpretation | Reference |

|---|---|---|---|---|

| Free Ligand (Analogues) | IR | ~1630 cm⁻¹ | ν(C=N) stretch | nih.gov |

| Metal Complex (Analogues) | IR | Shifted ν(C=N) | Coordination via imine Nitrogen | nih.gov |

| Metal Complex (Analogues) | IR | 400-500 cm⁻¹ | ν(M-N) stretch | nih.gov |

| Free Ligand (Analogues) | UV-Vis | 230-380 nm | π→π* and n→π* transitions | frontiersin.org |

| Ni(II) Complex (Analogues) | UV-Vis | ~15800-16500 cm⁻¹; ~24200-24800 cm⁻¹ | d-d transitions (³A₂g→³T₁g(F); ³A₂g→³T₁g(P)) | iosrjournals.org |

| Co(II) Complex (Analogues) | UV-Vis | ~19400-20750 cm⁻¹; ~22500-22750 cm⁻¹ | d-d transitions (⁴T₁g→⁴T₁g(P); ⁴T₁g→⁴A₂g) | iosrjournals.org |

Theoretical Studies on Coordination Modes and Electronic Structure of Complexes

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in coordination chemistry. nih.gov These studies provide valuable insights into the molecular geometry, electronic structure, and vibrational frequencies of ligands and their metal complexes. nih.govresearchgate.net

For the related ligand TMTB, theoretical calculations using Hartree-Fock (HF) and DFT (B3LYP/6-31G(d)) methods have been performed to optimize the molecular geometry and calculate vibrational frequencies. nih.gov The results from these calculations show good agreement with experimental data, confirming bond lengths and angles. nih.gov Similar studies on other benzimidazole complexes have been used to calculate optimized structures, natural bond orbitals (NBO), and frontier molecular orbitals (HOMO-LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and the electronic absorption spectra of the compounds. nih.gov Theoretical calculations can also predict the coordination modes by comparing the energies of different possible structures, helping to confirm the most stable arrangement of the ligand around the metal ion.

Lack of Specific Research on Metal Complexes of 1H-Benzimidazole, 2-(2-thienylmethyl)- Hinders Detailed Analysis

Following a comprehensive search for scientific literature, there is insufficient specific data available to construct a detailed article on the coordination chemistry and metal complexes of 1H-Benzimidazole, 2-(2-thienylmethyl)- as per the requested outline. While the broader class of benzimidazole derivatives and their metal complexes is well-researched, with numerous studies on their catalytic and biological activities, information focusing solely on the 2-(2-thienylmethyl) substituted variant is scarce.

The available research extensively covers metal complexes of other benzimidazole derivatives, such as those with phenyl, pyridyl, phenol, and quinolyl substitutions at the 2-position. These studies reveal significant findings in catalysis and medicinal chemistry. For instance, ruthenium(II) complexes of various 2-aryl-1H-benzimidazoles have been identified as effective catalysts for the transfer hydrogenation of ketones. dergi-fytronix.comdergi-fytronix.com Similarly, metal complexes of derivatives like 2-(1H-benzimidazol-2-yl)-phenol and 2-(2′-quinolyl)benzimidazole have demonstrated notable anticancer and antimicrobial properties. researchgate.netnih.govbiointerfaceresearch.comnih.gov

However, the specific catalytic applications in homogeneous and heterogeneous catalysis, the particular organic transformations catalyzed by its complexes, and the detailed mechanisms of enhanced antimicrobial and anticancer activities for metal complexes derived from 1H-Benzimidazole, 2-(2-thienylmethyl)- are not adequately documented in the public domain to fulfill the requirements of the requested article. The strict adherence to focusing only on this specific compound, as per the instructions, cannot be met without fabricating or misattributing data from related compounds.

Therefore, a scientifically accurate and informative article strictly adhering to the provided outline for 1H-Benzimidazole, 2-(2-thienylmethyl)- cannot be generated at this time. Further primary research would be required to elucidate the specific properties and applications of its metal complexes.

Chemical Modifications and Derivatization Strategies for 1h Benzimidazole, 2 2 Thienylmethyl

Functionalization at Benzimidazole (B57391) N-Atoms (N1, N3)

The nitrogen atoms of the benzimidazole ring are common targets for functionalization, particularly through alkylation and arylation reactions. These modifications can significantly impact the molecule's solubility, lipophilicity, and interaction with biological targets. nih.gov

N-Alkylation: N-alkylation of the benzimidazole ring is a frequently employed strategy to introduce various alkyl groups at the N1 position. This reaction typically involves the deprotonation of the N-H group with a base to form a benzimidazolate anion, which then acts as a nucleophile to attack an alkylating agent. researchgate.net Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH). beilstein-journals.org A variety of alkylating agents can be used, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dimethyl sulfate. researchgate.net Phase-transfer catalysts can also be employed to facilitate the reaction.

N-Arylation: Introducing an aryl group at the N1 position is another key modification strategy. N-arylation reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are often catalyzed by transition metals, most commonly copper (Cu) or palladium (Pd). researchgate.netsci-hub.senih.gov These reactions couple the benzimidazole with an aryl halide. Copper-catalyzed systems, often using ligands like 4,7-dimethoxy-1,10-phenanthroline, have been shown to be effective for the N-arylation of benzimidazoles under relatively mild conditions. scite.airesearchgate.net

The table below summarizes common reagents used for N-atom functionalization.

| Modification Type | Reagents and Catalysts | Typical Functional Groups Introduced |

| N-Alkylation | Alkyl halides (R-X), K2CO3 or NaH | Methyl, Ethyl, Benzyl, Substituted alkyls |

| N-Alkylation | Dimethyl sulfate, Base | Methyl |

| N-Arylation | Aryl halides (Ar-X), CuI, Ligand (e.g., phenanthroline), Base (e.g., Cs2CO3) | Phenyl, Substituted aryls, Heteroaryls |

| N-Arylation | Arylboronic acids, Cu(OAc)2, Diamine ligand | Phenyl, Substituted aryls |

Modifications on the Thienylmethyl Moiety

The thienylmethyl group offers additional sites for derivatization, including the thiophene (B33073) ring and the methylene (B1212753) bridge.

Thiophene Ring Substitution: The thiophene ring is an aromatic heterocycle susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. These reactions would primarily occur at the positions ortho and para to the existing substituent, allowing for the introduction of various functional groups that can alter the electronic properties and steric profile of the molecule.

Methylene Bridge Functionalization: While less common, the methylene bridge connecting the thiophene and benzimidazole rings could potentially be a site for radical reactions, such as halogenation, under specific conditions. This would introduce a new functional group, providing a handle for further synthetic transformations.

Substitution on the Benzene (B151609) Ring of the Benzimidazole Scaffold

The benzene portion of the benzimidazole core is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can fine-tune the molecule's properties. chemicalbook.com The positions 4, 5, 6, and 7 of the benzimidazole ring are susceptible to electrophilic attack. chemicalbook.com

Nitration: Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO2) group onto the benzene ring. This is typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction. For substituted benzimidazoles, mononitration often occurs at the 6- (or 5-) position. researchgate.net

Halogenation: Halogen atoms like chlorine, bromine, and iodine can be introduced onto the benzene ring through electrophilic halogenation. masterorganicchemistry.com This reaction typically requires the halogen (e.g., Br2, Cl2) and a Lewis acid catalyst such as FeCl3 or AlCl3. masterorganicchemistry.com Halogen substituents can significantly alter the electronic and lipophilic character of the molecule. The synthesis of 5-halogenomethylsulfonyl-benzimidazole derivatives has been reported as potential antibacterial agents. nih.gov

The table below details potential electrophilic substitution reactions on the benzene ring.

| Reaction Type | Reagents | Position of Substitution | Introduced Group |

| Nitration | HNO3, H2SO4 | 5- or 6-position | -NO2 |

| Bromination | Br2, FeBr3 | 5- or 6-position | -Br |

| Chlorination | Cl2, AlCl3 | 5- or 6-position | -Cl |

| Iodination | I2, Oxidizing agent (e.g., HNO3) | 5- or 6-position | -I |

Synthesis of Hybrid Compounds Incorporating 1H-Benzimidazole, 2-(2-thienylmethyl)-

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. researchgate.net The 1H-Benzimidazole, 2-(2-thienylmethyl)- scaffold can be integrated with other heterocyclic systems, such as thiazole (B1198619) or triazole, to create novel hybrid compounds with potentially enhanced or synergistic biological activities. nih.govmdpi.com

Benzimidazole-Thiazole Hybrids: Thiazole-containing benzimidazoles have been synthesized and shown to possess potent anti-inflammatory and antimicrobial activities. nih.gov A common synthetic route involves the reaction of a 2-mercaptobenzimidazole derivative with an α-haloketone, followed by cyclization to form the thiazole ring. mdpi.com Alternatively, condensation reactions between appropriately functionalized benzimidazoles and thiazole precursors can yield these hybrids. researchgate.net

Benzimidazole-Triazole Hybrids: The 1,2,3-triazole ring is another popular heterocyclic moiety for creating hybrid molecules, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov A synthetic strategy could involve introducing an alkyne or azide functionality onto the 1H-Benzimidazole, 2-(2-thienylmethyl)- core, followed by a click reaction with a complementary azide- or alkyne-containing molecule. Such hybrids have been investigated as potential antimicrobial and anticancer agents. frontiersin.orgresearchgate.netnih.gov

The table below lists potential hybrid structures.

| Hybrid Type | Key Heterocyclic Partner | Potential Synthetic Linkage | Reported Biological Activities |

| Thiazole Hybrid | Thiazole | Amide, Thioether | Anti-inflammatory, Antimicrobial, Antidiabetic |

| Triazole Hybrid | 1,2,3-Triazole | Methylene, Ether | Antimicrobial, Antiviral, Anticancer |

| Oxadiazole Hybrid | 1,3,4-Oxadiazole (B1194373) | Methylene | Antimicrobial |

Structure-Activity/Property Relationships (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how chemical modifications influence the biological activity and physicochemical properties of a molecule. For benzimidazole derivatives, substitutions at the N1, C2, C5, and C6 positions are known to significantly impact their pharmacological effects. nih.gov

The introduction of different functional groups at various positions on the 1H-Benzimidazole, 2-(2-thienylmethyl)- scaffold can modulate its biological activity through electronic and steric effects.

N1-Substituents: Alkyl or aryl groups at the N1 position can influence the molecule's interaction with target proteins. Bulky substituents may introduce steric hindrance, while different aryl groups can engage in pi-stacking interactions. nih.gov

Benzene Ring Substituents: Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -CH3, -OCH3) on the benzene ring alter the electron density of the entire benzimidazole system. This can affect the pKa of the imidazole (B134444) nitrogens and the molecule's ability to form hydrogen bonds, which are often critical for binding to biological targets. nih.gov

The following table summarizes the expected impact of different substituent types.

| Substituent Position | Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |

| N1-Position | Small Alkyl (e.g., -CH3) | Weakly electron-donating | Low | May enhance lipophilicity and cell permeability. |

| N1-Position | Bulky Alkyl/Aryl | Electron-donating/withdrawing | High | Can provide additional binding interactions or cause steric clash. |

| C5/C6-Positions | Electron-Withdrawing (e.g., -NO2, -CF3) | Strong | Moderate | Can enhance binding through specific interactions (e.g., H-bonds). |

| C5/C6-Positions | Electron-Donating (e.g., -OCH3) | Strong | Moderate | Modifies electron density and potential for H-bond donation/acceptance. |

| C5/C6-Positions | Halogens (e.g., -Cl, -F) | Inductively withdrawing, weakly deactivating | Low to Moderate | Increases lipophilicity and can form halogen bonds. |

Chemical modifications directly influence key physicochemical properties such as lipophilicity, solubility, and electronic properties, which in turn affect the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Lipophilicity: Lipophilicity, often expressed as logP, is a critical parameter for drug-likeness. researchgate.net Introducing non-polar alkyl or aryl groups generally increases lipophilicity, which can enhance membrane permeability. Conversely, adding polar functional groups (e.g., -OH, -COOH) decreases lipophilicity and can improve aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) studies on benzimidazole derivatives have often found a correlation between lipophilicity and biological activity. biolscigroup.usnih.gov

Solubility: The aqueous solubility of the parent compound can be modified by introducing ionizable groups or polar moieties. For instance, the basic nitrogen at the N3 position can be protonated to form a more soluble salt.

Electronic Properties: The electronic nature of the molecule, which can be studied using computational methods like Density Functional Theory (DFT), is altered by substituents. researchgate.net Electron-withdrawing and -donating groups on the aromatic rings can change the molecule's dipole moment and its ability to participate in electrostatic interactions with biological targets. researchgate.net

Emerging Research Areas and Future Directions for 1h Benzimidazole, 2 2 Thienylmethyl

Development of Chemo- and Regioselective Synthetic Methodologies

The synthesis of 2-substituted benzimidazoles can be challenging, often leading to a mixture of products, particularly with N-1 substitution. arabjchem.org Consequently, a significant area of research is the development of synthetic methods that offer high chemo- and regioselectivity, ensuring that chemical reactions occur at the desired position on the molecule.

Modern organic chemistry is increasingly focused on discovering methods that are not only efficient but also adhere to the principles of sustainable chemistry. arabjchem.org Researchers have developed facile and practical methods for synthesizing related substituted benzimidazoles. One such approach is the one-pot synthesis using ultrasound irradiation in an environmentally benign ethanol/water solvent mixture with a recyclable Amberlite IR-120 catalyst. arabjchem.org This method provides several advantages, including a simple work-up procedure, shorter reaction times, and higher yields. arabjchem.org A key limitation in many traditional methodologies is poor selectivity, which results in the formation of both 2-substituted and 1,2-disubstituted benzimidazoles as a mixture. arabjchem.org The development of chemo- and regioselective processes, such as those promoted by ultrasound and specific catalysts, represents a more practical and efficient route to these important heterocyclic frameworks. arabjchem.orgrsc.org The goal is to achieve high yields of a single, desired isomer, which is crucial for its application in pharmaceuticals and materials science. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel compounds. Advanced modeling techniques are being applied to predict the behavior of benzimidazole (B57391) derivatives, understand their interaction mechanisms, and guide the design of new molecules with enhanced properties.

Density Functional Theory (DFT) is a prominent method used to calculate the molecular and quantum chemical descriptors of benzimidazole compounds. doi.org These calculations provide insight into the electronic structure, reactivity, and potential interaction sites of the molecule. doi.org By analyzing these descriptors, researchers can predict the performance of compounds in various applications, such as their anti-corrosion properties. doi.orgresearchgate.net

Furthermore, machine learning (ML) models are being developed to predict the inhibition efficiencies and other properties of new benzimidazole derivatives. doi.org These models are trained on datasets of existing compounds and their measured activities, and they can then be used to screen new, untested molecules, saving significant time and resources compared to traditional experimental screening. doi.orgresearchgate.net For instance, models like K-nearest neighbor (KNN) have been used to predict the corrosion inhibition efficiency of novel benzimidazole compounds with a high degree of correlation. doi.org These computational approaches, from DFT to ML, enhance the convergence speed of models and allow for the optimization of lead compounds for specific applications. mdpi.com